2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that features a thiazole ring fused with a pyridine ring, substituted with a fluorine atom
Preparation Methods
The synthesis of 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid typically involves the reaction of 5-fluoropyridine-2-thiol with α-haloketones under basic conditions to form the thiazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the fluorine atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include sulfoxides, sulfones, and halogenated derivatives.
Scientific Research Applications
2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid can be compared with other thiazole derivatives, such as:
2-(4-Pyridyl)thiazole-4-carboxylic Acid: Similar structure but lacks the fluorine atom, which may result in different biological activities.
2-(3-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid: Similar structure but with the fluorine atom in a different position, potentially altering its chemical and biological properties.
Benzothiazole derivatives: These compounds have a benzene ring fused with a thiazole ring, offering different chemical reactivity and biological activities.
The uniqueness of this compound lies in the specific positioning of the fluorine atom and the combination of the thiazole and pyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5FN2O2S |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5FN2O2S/c10-5-1-2-6(11-3-5)8-12-7(4-15-8)9(13)14/h1-4H,(H,13,14) |
InChI Key |
VYRCRTYYOVSJFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.